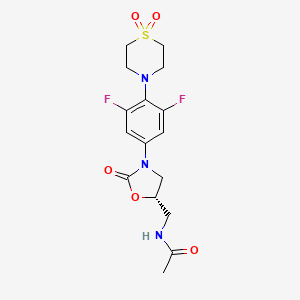

PNU288034

Description

Propriétés

IUPAC Name |

N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGZLFWXBIVLBD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433012 | |

| Record name | AG-F-35120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383199-88-0 | |

| Record name | PNU-288034 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383199880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG-F-35120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-288034 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM8M197AP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PNU-288034 (PNU-282987)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PNU-288034, a highly selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). For clarity and accuracy, this document will refer to the compound as PNU-282987, as it is the widely recognized designation in scientific literature for this specific α7nAChR agonist. PNU-288034 is understood to be either an alternative or erroneous designation for PNU-282987.

Core Mechanism of Action: Selective α7 Nicotinic Acetylcholine Receptor Agonism

PNU-282987 acts as a potent and selective agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel predominantly expressed in the central nervous system, including the hippocampus and cerebral cortex, as well as on immune cells.[1] Upon binding, PNU-282987 induces a conformational change in the α7nAChR, leading to the opening of its intrinsic cation channel. This allows the influx of calcium ions (Ca2+), which serves as a critical second messenger to initiate a cascade of downstream intracellular signaling events.

The agonistic activity of PNU-282987 at the α7nAChR has been demonstrated to be sensitive to the selective α7nAChR antagonist, methyllycaconitine (MLA), confirming its specific mode of action at this receptor subtype.[1]

Quantitative Pharmacological Profile

The binding affinity and functional potency of PNU-282987 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Receptor/Assay Condition |

| Ki | 26 nM | α7 nAChR (rat brain homogenates) |

| EC50 | 154 nM | α7 nAChR agonist activity |

| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs |

| Ki | 930 nM | 5-HT3 receptor |

| IC50 | 4541 nM | 5-HT3 receptor |

Table 1: Binding Affinity and Functional Potency of PNU-282987. [2][3][4]

Downstream Signaling Pathways

Activation of the α7nAChR by PNU-282987 triggers several key downstream signaling pathways that mediate its diverse physiological effects, including neuroprotective and anti-inflammatory responses. The two primary pathways identified are the PI3K-Akt pathway and the NF-κB signaling pathway.

PI3K-Akt Signaling Pathway

The influx of calcium following α7nAChR activation by PNU-282987 leads to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B), leading to its phosphorylation and activation.

Activated Akt plays a crucial role in promoting cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic proteins such as Bad and activating anti-apoptotic pathways. The neuroprotective effects of PNU-282987 are, at least in part, mediated through this pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of PNU-282987 are largely attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Activation of the α7nAChR by PNU-282987 can lead to the phosphorylation of IκB Kinase (IKK). IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and regulate the transcription of genes involved in the inflammatory response, often leading to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of PNU-282987.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of PNU-282987 for the α7nAChR.

-

Objective: To measure the displacement of a radiolabeled antagonist from the α7nAChR by PNU-282987.

-

Materials:

-

Rat brain homogenates (source of α7nAChR)

-

[3H]methyllycaconitine ([3H]MLA) or [125I]-α-bungarotoxin as the radioligand

-

PNU-282987 at various concentrations

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate rat brain homogenates with a fixed concentration of the radioligand ([3H]MLA) and varying concentrations of PNU-282987.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of PNU-282987 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FLIPR Calcium Assay for EC50 Determination

This high-throughput screening assay is used to measure the functional potency (EC50) of PNU-282987 by detecting changes in intracellular calcium.[5]

-

Objective: To quantify the PNU-282987-induced calcium influx in cells expressing α7nAChR.

-

Materials:

-

Cell line expressing α7nAChR (e.g., SH-SY5Y or transfected HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

PNU-282987 at various concentrations

-

Assay buffer (e.g., HBSS with HEPES)

-

Fluorometric Imaging Plate Reader (FLIPR)

-

-

Procedure:

-

Plate the cells in a microplate and allow them to adhere.

-

Load the cells with a calcium-sensitive dye.

-

Place the plate in the FLIPR instrument.

-

Add varying concentrations of PNU-282987 to the wells.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

-

Plot the peak fluorescence response against the concentration of PNU-282987 to generate a dose-response curve.

-

Determine the EC50 value from the curve, which is the concentration of PNU-282987 that produces 50% of the maximal response.

-

Western Blotting for Downstream Signaling

This technique is used to detect the phosphorylation and activation of key proteins in the PI3K-Akt and NF-κB signaling pathways following treatment with PNU-282987.

-

Objective: To assess the levels of phosphorylated Akt (p-Akt) and phosphorylated IκB (p-IκB) or the nuclear translocation of NF-κB p65.

-

Materials:

-

Appropriate cell line (e.g., PC12, macrophages)

-

PNU-282987

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies specific for p-Akt (Ser473), total Akt, p-IκB, total IκB, and NF-κB p65

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with PNU-282987 for various times and at different concentrations.

-

Lyse the cells to extract total protein. For NF-κB translocation, nuclear and cytoplasmic fractions can be separated.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, NF-κB p65).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation or nuclear translocation.

-

Conclusion

PNU-282987 is a selective and potent agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves the direct activation of the α7nAChR, leading to calcium influx and the subsequent modulation of key intracellular signaling pathways, including the PI3K-Akt and NF-κB pathways. These downstream effects are responsible for its observed neuroprotective and anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of PNU-282987 and other α7nAChR agonists in various physiological and pathological contexts.

References

- 1. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

PNU-288034: A Technical Overview of an Oxazolidinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-288034 is a synthetic oxazolidinone antibiotic. Belonging to a class of protein synthesis inhibitors, it was investigated for its potential therapeutic application against Gram-positive bacterial infections. Despite demonstrating in vitro activity, its clinical development was halted during Phase I trials due to insufficient plasma exposure in humans. This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for PNU-288034.

Chemical Structure and Properties

PNU-288034, with the systematic IUPAC name N-({(5S)-3-[4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, possesses a core oxazolidinone structure essential for its antibacterial activity.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-({(5S)-3-[4-(1,1-dioxidothiomorpholin-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | [1] |

| CAS Number | 383199-88-0 | |

| Molecular Formula | C16H19F2N3O5S | |

| Molecular Weight | 403.4 g/mol | |

| Canonical SMILES | CC(=O)NC[C@H]1CN(C2=CC(F)=C(N(CCCS(=O)(=O)C)C2)C(F)=C2)C(=O)O1 | |

| Solubility | Soluble in DMSO |

Pharmacological Properties

Mechanism of Action

As a member of the oxazolidinone class of antibiotics, PNU-288034 exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2][3][4] This mechanism involves the binding of the drug to the 50S ribosomal subunit at the peptidyl transferase center.[2][3][4] This interaction prevents the formation of the initiation complex, a critical step in bacterial protein translation, ultimately leading to the cessation of bacterial growth.

Mechanism of Action of PNU-288034

Pharmacokinetics

Pharmacokinetic studies of PNU-288034 were conducted in several preclinical species and in humans. The compound exhibited rapid absorption but was ultimately terminated from clinical development due to insufficient plasma exposure. A summary of key pharmacokinetic parameters is provided below.

| Species | Dose | CL (mL/min/kg) | Vss (L/kg) | Tmax (h) | F (%) |

| Mouse | 20 mg/kg (i.v.) | 32.9 | 1.36 | - | - |

| 40 mg/kg (p.o.) | - | - | 0.25 | 96 | |

| Rat | 20 mg/kg (i.v.) | 18.9 | 1.3 | - | - |

| 40 mg/kg (p.o.) | - | - | 0.17 | 88 | |

| Dog | 10 mg/kg (i.v.) | 5.58 | 0.57 | - | - |

| 20 mg/kg (p.o.) | - | - | 0.5 | 73 | |

| Monkey | 10 mg/kg (i.v.) | 6.55 | 0.77 | - | - |

| Human | 100-1500 mg (p.o.) | - | - | ~2 | - |

CL: Clearance; Vss: Volume of distribution at steady state; Tmax: Time to maximum concentration; F: Bioavailability.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antibacterial agent like PNU-288034, based on standard broth microdilution methods.

Workflow for MIC Determination

Methodology:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: PNU-288034 is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without the drug) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of PNU-288034 that completely inhibits visible growth of the bacteria.

Plasma Protein Binding Assay

The extent of plasma protein binding is a critical parameter in drug development. A common method to determine this is equilibrium dialysis.

Plasma Protein Binding Assay Workflow

Methodology:

-

Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules like PNU-288034 but not large proteins.

-

Sample Preparation: One chamber is filled with plasma (human or animal) spiked with a known concentration of PNU-288034. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS).

-

Equilibration: The apparatus is incubated at 37°C with gentle shaking for a sufficient time to allow the unbound drug to reach equilibrium across the membrane.

-

Concentration Measurement: After incubation, the concentration of PNU-288034 in both the plasma and buffer chambers is measured using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation: The percentage of plasma protein binding is calculated using the concentrations of the drug in the plasma and buffer chambers at equilibrium.

Conclusion

PNU-288034 is an oxazolidinone antibiotic that inhibits bacterial protein synthesis. While it demonstrated preclinical potential, its development was halted due to unfavorable pharmacokinetic properties in early clinical trials. The information presented in this guide provides a detailed summary of its chemical, pharmacological, and experimental characteristics for scientific and research purposes.

References

An In-depth Technical Guide to PNU-282987: A Selective α7 Nicotinic Acetylcholine Receptor Agonist

Note to the reader: The initial query for "PNU-288034" led to information about an oxazolidinone antibiotic. However, the core requirements of the request, focusing on a compound with activity at the α7 nicotinic acetylcholine receptor and its associated signaling pathways, overwhelmingly pointed to the well-characterized agonist PNU-282987 . This guide will therefore focus on PNU-282987 to provide the most relevant and comprehensive information.

Executive Summary

PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery.[1][2] Developed by Pharmacia & Upjohn, this compound has been instrumental as a research tool to elucidate the physiological and pathological roles of the α7 nAChR.[3] Its ability to modulate key signaling pathways has positioned it as a compound of interest in studies related to cognitive function, neuroinflammation, and various neurological and inflammatory disorders. This document provides a comprehensive technical overview of PNU-282987, including its discovery, history, pharmacological properties, and the experimental methodologies used for its characterization.

Discovery and History

PNU-282987, chemically known as N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide, emerged from a discovery program aimed at identifying selective agonists for the α7 nAChR.[2] The synthesis and structure-activity relationship studies of a series of quinuclidine benzamides led to the identification of PNU-282987 as a lead candidate with high affinity and selectivity for the α7 nAChR.[2] Its development in the early 2000s provided researchers with a critical tool to explore the therapeutic potential of targeting this receptor.

Pharmacological Profile

Binding Affinity and Functional Activity

PNU-282987 exhibits high affinity for the rat α7 nAChR, as determined by radioligand binding assays. It also demonstrates potent agonist activity in functional assays. The key quantitative data are summarized in the tables below.

| Parameter | Value | Assay Conditions | Reference |

| Ki | 26 nM | Rat brain homogenates, competition binding assay. | [2] |

| Ki | 27 nM | Displacement of methyllycaconitine (MLA) from rat brain homogenates. | [1][4] |

| EC50 | 154 nM | Functional assay measuring α7 nAChR agonist activity. | [1][4] |

| IC50 (5-HT3R) | 4541 nM | Functional antagonist activity at the 5-HT3 receptor. | [1][4] |

Table 1: Binding Affinity and Functional Potency of PNU-282987

Selectivity Profile

PNU-282987 displays high selectivity for the α7 nAChR over other nAChR subtypes and a panel of other receptors.

| Receptor Subtype | Activity | Concentration/Value | Reference |

| α1β1γδ nAChR | Negligible blockade | IC50 ≥ 60 μM | [2] |

| α3β4 nAChR | Negligible blockade | IC50 ≥ 60 μM | [2] |

| 5-HT3 Receptor | Antagonist | Ki = 930 nM | [2] |

| Panel of 32 other receptors | Inactive | 1 μM | [2] |

Table 2: Selectivity Profile of PNU-282987

Signaling Pathways

Activation of the α7 nAChR by PNU-282987 triggers several downstream signaling cascades implicated in neuroprotection, anti-inflammatory effects, and synaptic plasticity.

CaM-CaMKII-CREB Signaling Pathway

PNU-282987-mediated activation of α7 nAChR leads to an influx of Ca2+, which in turn activates the Calmodulin (CaM)/Calmodulin-dependent protein kinase II (CaMKII) pathway. This culminates in the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and synaptic plasticity.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 3. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-288034: Analysis of an Enigmatic Compound Reveals a Lack of Demonstrable Antibacterial Activity

Despite inquiries into the target spectrum and antibacterial properties of the compound designated PNU-288034, a comprehensive review of publicly available scientific literature and databases reveals no evidence of its efficacy as an antibacterial agent. Investigations into its molecular target, spectrum of activity against common bacterial pathogens, and associated experimental methodologies have failed to yield any substantive data to support its classification or function as an antimicrobial therapeutic.

Initial explorations into the biological activity of PNU-288034 did not uncover any specific bacterial target. Standard pharmacological profiling and target deconvolution studies, which are crucial for identifying the mechanism of action of a novel antimicrobial agent, are absent from the scientific record for this particular compound. Consequently, no information is available regarding its potential interaction with essential bacterial pathways such as cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism.

Furthermore, extensive searches for data pertaining to the in vitro antibacterial activity of PNU-288034 have been unfruitful. Minimum Inhibitory Concentration (MIC) values, a fundamental measure of an antibiotic's potency against specific bacteria, are not documented for PNU-288034 against any clinically relevant Gram-positive or Gram-negative bacteria. This includes a lack of data for key pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. The absence of such foundational data precludes any assessment of its potential clinical utility as an antibacterial agent.

Consistent with the lack of activity data, there are no published experimental protocols detailing methods for evaluating the antibacterial properties of PNU-288034. Methodologies for critical assays, including MIC determination, time-kill kinetics, and mechanism of action studies (such as ribosomal binding or protein synthesis inhibition assays), have not been described in the context of this compound.

Pharmacodynamics of PNU-288034: A Technical Guide

Disclaimer: Publicly available information on the specific pharmacodynamics of PNU-288034 is limited, likely due to the termination of its clinical development in Phase I due to insufficient exposure. This guide provides a comprehensive overview based on the known pharmacology of the oxazolidinone class of antibiotics, to which PNU-288034 belongs, supplemented with the specific data available for this compound.

Introduction

PNU-288034 is a synthetic antibiotic belonging to the oxazolidinone class. Oxazolidinones are a critical group of antimicrobial agents known for their activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). While the clinical development of PNU-288034 was halted, understanding its expected pharmacodynamic profile within the context of its drug class is valuable for researchers in antibiotic development.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for oxazolidinone antibiotics, and therefore presumed for PNU-288034, is the inhibition of bacterial protein synthesis.[1][2] This process is distinct from other protein synthesis inhibitors, conferring a unique profile with no cross-resistance to other antibiotic classes.[1]

The key steps in the mechanism are:

-

Binding to the 50S Ribosomal Subunit: Oxazolidinones selectively bind to the 50S subunit of the bacterial ribosome.[1][3]

-

Interference with the Initiation Complex: Specifically, they bind to the P site on the 50S subunit, preventing the formation of a functional 70S initiation complex.[2] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA (fMet-tRNA), is essential for the commencement of protein synthesis.[1][3]

-

Inhibition of Translation: By preventing the formation of the 70S initiation complex, oxazolidinones effectively halt the translation of bacterial proteins, leading to a bacteriostatic effect.

Signaling Pathway of Oxazolidinone Action

The following diagram illustrates the general mechanism of action for oxazolidinone antibiotics.

Quantitative Pharmacodynamic Data

Specific in vitro activity data for PNU-288034, such as Ki (inhibition constant), EC50 (half maximal effective concentration), IC50 (half maximal inhibitory concentration), and comprehensive Minimum Inhibitory Concentration (MIC) values, are not available in the reviewed literature. For the oxazolidinone class in general, MICs against susceptible Gram-positive organisms are typically in the range of 0.5-4 µg/mL.

Experimental Protocols

Detailed experimental protocols for determining the pharmacodynamics of PNU-288034 are not published. However, standard methodologies for evaluating the in vitro and in vivo efficacy of antibiotics would have been employed.

General Protocol for Minimum Inhibitory Concentration (MIC) Determination

The following workflow outlines a standard broth microdilution method for determining the MIC of an antibiotic.

Pharmacokinetics of PNU-288034

While this guide focuses on pharmacodynamics, the pharmacokinetic properties of PNU-288034 are crucial to understanding why its development was discontinued. The primary issue was insufficient plasma exposure.

Key Pharmacokinetic Parameters:

| Species | Route | Tmax (h) | Bioavailability (F) | Reference |

| Mouse | Oral | 0.17 | 73% | [4] |

| Rat | Oral | 0.5 | 96% | [4] |

| Dog | Oral | 0.5 | 80% | [4] |

| Monkey | Oral | - | 42% | [4] |

| Human | Oral | 2 | Not Assessed | [4] |

Despite good oral absorption in preclinical species, PNU-288034 undergoes extensive active renal secretion.[4] In vitro studies demonstrated that PNU-288034 is a substrate for human organic anion transporter 3 (OAT3) with a Km of 44 ± 5 µM and human multidrug and toxin extrusion protein 1 (hMATE1) with a Km of 340 ± 55 µM.[5] Co-administration with probenecid, an OAT3 inhibitor, significantly increased the plasma area under the curve (AUC) of PNU-288034 by 170% in monkeys, confirming the role of OAT3 in its rapid clearance.[5]

Transporter-Mediated Renal Clearance of PNU-288034

The following diagram illustrates the key transporters involved in the renal clearance of PNU-288034.

Conclusion

PNU-288034 is an oxazolidinone antibiotic that was investigated for its antibacterial properties. Its pharmacodynamic profile is presumed to be consistent with its class, involving the inhibition of bacterial protein synthesis at the 50S ribosomal subunit. However, a detailed and quantitative pharmacodynamic characterization of PNU-288034 is not publicly available. Its clinical development was terminated due to unfavorable pharmacokinetic properties, specifically rapid and extensive renal clearance mediated by OAT3 and MATE1 transporters, leading to insufficient systemic exposure. Further research into oxazolidinone derivatives continues to be an important area of antibiotic drug discovery.

References

- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

PNU-288034 and its Relation to the Alpha7 Nicotinic Acetylcholine Receptor: An In-depth Technical Guide

A Note on Compound Identification: Initial research indicates a potential discrepancy in the compound of interest. While the query specifies PNU-288034, the vast majority of scientific literature concerning agonism of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) and its relevance to neurological disorders, particularly schizophrenia, points to PNU-282987 . PNU-288034 is identified as an experimental oxazolidinone antibiotic. This guide will proceed with a comprehensive analysis of PNU-282987 and its interaction with the α7 nAChR, as it aligns with the core scientific context of the user's request.

Introduction

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a significant therapeutic target for a range of central nervous system disorders, owing to its role in cognitive processes, inflammation, and neuronal survival. PNU-282987 is a potent and highly selective agonist for the α7 nAChR. Its ability to modulate cholinergic signaling has made it a valuable tool in preclinical research, particularly in the investigation of schizophrenia and other conditions characterized by cognitive deficits. This technical guide provides a detailed overview of PNU-282987, its pharmacological profile, its interaction with the α7 nAChR, the downstream signaling pathways it activates, and its effects in relevant disease models.

Quantitative Data Presentation

The following tables summarize the key quantitative data for PNU-282987, providing a clear comparison of its binding affinity, potency, and selectivity.

Table 1: Binding Affinity and Potency of PNU-282987 at the α7 nAChR

| Parameter | Value | Species/Tissue | Reference |

| Ki (displaces [3H]methyllycaconitine) | 26 nM | Rat Brain Homogenates | |

| Ki (displaces [3H]methyllycaconitine) | 27 nM | Rat Brain Homogenates | [1][2] |

| EC50 (agonist activity) | 154 nM | - | [1][2] |

Table 2: Selectivity Profile of PNU-282987

| Receptor Subtype | Parameter | Value | Reference |

| α1β1γδ nAChR | IC50 | ≥ 60 µM | |

| α3β4 nAChR | IC50 | ≥ 60 µM | |

| 5-HT3 Receptor | Ki | 930 nM | |

| 5-HT3 Receptor | IC50 | 4541 nM | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PNU-282987.

Radioligand Binding Assay

This protocol is adapted from studies determining the binding affinity of PNU-282987 for the α7 nAChR.

Objective: To determine the inhibition constant (Ki) of PNU-282987 for the α7 nAChR using a competitive binding assay with a radiolabeled antagonist, [3H]methyllycaconitine (MLA).

Materials:

-

Rat brain tissue (hippocampus or whole brain)

-

[3H]methyllycaconitine (radioligand)

-

PNU-282987 (unlabeled competitor)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction. Resuspend the pellet in fresh binding buffer.

-

Binding Assay: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of [3H]MLA (typically in the low nanomolar range, near its Kd), and varying concentrations of PNU-282987.

-

Incubation: Incubate the mixture at room temperature (approximately 22°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of PNU-282987 that inhibits 50% of the specific binding of [3H]MLA (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology in Xenopus Oocytes

This protocol describes the two-electrode voltage clamp (TEVC) technique used to assess the functional activity of PNU-282987 at α7 nAChRs expressed in Xenopus oocytes.

Objective: To measure the electrophysiological response of α7 nAChRs to PNU-282987 and determine its potency (EC50).

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the human or rat α7 nAChR subunit

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5

-

Glass microelectrodes (filled with 3 M KCl)

-

Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the α7 nAChR and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Drug Application: Apply PNU-282987 at various concentrations to the oocyte via the perfusion system.

-

Data Acquisition: Record the inward current evoked by the application of PNU-282987.

-

Data Analysis: Plot the peak current response as a function of PNU-282987 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Auditory Gating in an Animal Model of Schizophrenia

This protocol outlines the methodology for assessing the ability of PNU-282987 to reverse auditory gating deficits in a rodent model relevant to schizophrenia.

Objective: To evaluate the effect of PNU-282987 on the suppression of the P50/N40 auditory evoked potential in response to paired auditory stimuli in rats with an amphetamine-induced gating deficit.

Materials:

-

Adult male Sprague-Dawley rats

-

Surgical implantation of recording electrodes

-

Sound-attenuated recording chamber

-

Auditory stimulus generator

-

EEG recording and analysis system

-

Amphetamine

-

PNU-282987

Procedure:

-

Surgical Preparation: Anesthetize rats and surgically implant recording electrodes over the hippocampus. Allow for a recovery period of at least one week.

-

Auditory Gating Paradigm: Place the conscious, freely moving rat in a sound-attenuated chamber. Present paired auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval. The intensity of the clicks is typically around 85-95 dB.

-

Recording: Record the auditory evoked potentials (AEPs) from the hippocampal electrodes. Average multiple trials to obtain a clear AEP waveform.

-

Induction of Gating Deficit: Administer amphetamine (e.g., 2 mg/kg, i.p.) to induce a deficit in sensory gating, characterized by a failure to suppress the response to the second click (S2).

-

Treatment: Administer PNU-282987 (e.g., 1-10 mg/kg, s.c.) and repeat the auditory gating paradigm.

-

Data Analysis: Measure the amplitude of the P50 (in humans) or N40 (in rats) component of the AEP in response to S1 and S2. Calculate the gating ratio (S2/S1). A ratio closer to 0 indicates good gating, while a ratio closer to 1 indicates a deficit. Compare the gating ratios before and after PNU-282987 treatment in the amphetamine-treated animals.

Signaling Pathways and Visualizations

Activation of the α7 nAChR by PNU-282987 initiates several intracellular signaling cascades that are crucial for its neuroprotective and anti-inflammatory effects. The two most prominent pathways are the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway by PNU-282987 is thought to be a key mechanism underlying its neuroprotective effects.

Caption: PI3K-Akt signaling cascade initiated by PNU-282987.

JAK2-STAT3 Signaling Pathway

The JAK2-STAT3 pathway is a key component of the "cholinergic anti-inflammatory pathway." Activation of this pathway by PNU-282987 leads to the suppression of pro-inflammatory cytokine production.

References

Initial In Vitro Profile of PNU-282987: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the initial in vitro studies of PNU-282987, a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). Due to the limited availability of in vitro data for PNU-288034, this document focuses on the closely related and well-characterized compound, PNU-282987. The α7 nAChR is a key target in the central nervous system for potential therapeutic intervention in cognitive disorders.

Core Data Presentation

The following table summarizes the quantitative data from initial in vitro investigations of PNU-282987, highlighting its potency and selectivity for the α7 nicotinic acetylcholine receptor.

| Parameter | Value | Species/System | Assay Type | Reference |

| Ki | 26 nM | Rat Brain Homogenates | Radioligand Binding ([3H]-MLA displacement) | [1][2][3][4] |

| EC50 | 154 nM | Not Specified | Functional Assay (α7 nAChR agonism) | [5] |

| EC50 | 128 nM | α7-5-HT3 Chimera | Functional Assay | [2] |

| EC50 | 47 - 80 nM | PC12 Cells | ERK Phosphorylation (in presence of PNU-120596) | [6] |

| IC50 | 4541 nM | 5-HT3 Receptor | Functional Antagonism | [5] |

| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs | Blockade Assay | [1][2][4] |

| Ki | 930 nM | 5-HT3 Receptor | Radioligand Binding | [1][2][4] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the methodology for determining the binding affinity (Ki) of PNU-282987 to the α7 nAChR in rat brain homogenates.

1. Membrane Preparation:

-

Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, combine the prepared membrane homogenate (typically 50-100 µg of protein per well), a fixed concentration of the radioligand [3H]-Methyllycaconitine ([3H]-MLA, a selective α7 nAChR antagonist), and varying concentrations of the competing ligand, PNU-282987.

-

To determine non-specific binding, a parallel set of wells should contain the membrane homogenate, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 1 µM nicotine or unlabeled MLA).

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of PNU-282987.

-

Plot the specific binding as a function of the logarithm of the PNU-282987 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of PNU-282987 that inhibits 50% of the specific binding of [3H]-MLA) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for recording α7 nAChR-mediated currents evoked by PNU-282987 in cultured hippocampal neurons.

1. Cell Culture:

-

Culture primary hippocampal neurons from embryonic or early postnatal rodents on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine).

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO2 for 7-14 days to allow for neuronal maturation and receptor expression.

2. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to a recording chamber mounted on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH).

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to establish the whole-cell recording configuration.

-

Clamp the neuron at a holding potential of -60 mV to -70 mV in voltage-clamp mode.

3. Drug Application and Data Acquisition:

-

Apply PNU-282987 to the recorded neuron using a fast-perfusion system to ensure rapid solution exchange.

-

Record the inward currents evoked by the application of PNU-282987. To study the concentration-response relationship, apply increasing concentrations of PNU-282987.

-

To confirm that the recorded currents are mediated by α7 nAChRs, co-apply PNU-282987 with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA).

-

Acquire and digitize the current signals using an appropriate amplifier and data acquisition software.

4. Data Analysis:

-

Measure the peak amplitude of the inward current evoked by each concentration of PNU-282987.

-

Normalize the current amplitudes to the maximum response and plot them against the logarithm of the PNU-282987 concentration.

-

Fit the concentration-response data with a Hill equation to determine the EC50 value.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay```dot

Caption: PNU-282987 Signaling at α7 nAChR.

References

- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. PNU 282987 | Nicotinic (a7) Receptor Agonists: R&D Systems [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of PNU-288034 (PNU-286607) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of the novel antibacterial agent PNU-286607 (initially referenced as PNU-288034, likely due to a typographical error) and its derivatives. PNU-286607 is a pioneering compound in the spiropyrimidinetrione (SPT) class of antibiotics, which exhibit a unique mechanism of action by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This guide includes detailed experimental protocols, quantitative data, and visualizations of key chemical and biological pathways.

Core Compound: (-)-PNU-286607

(-)-PNU-286607 is a potent inhibitor of bacterial DNA gyrase and demonstrates significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains. Its unique spirocyclic barbituric acid structure is accessible through a practical two-step asymmetric synthesis.

Synthesis of (-)-PNU-286607

The asymmetric synthesis of (-)-PNU-286607 leverages a "tert-amino effect" rearrangement, a relatively obscure yet powerful transformation of vinyl anilines. The process begins with the preparation of a chiral aldehyde precursor, which then undergoes a one-pot cyclization with barbituric acid to yield the final product with high enantiomeric purity.

Experimental Protocol: Asymmetric Synthesis of (-)-PNU-286607

A detailed, step-by-step experimental protocol for the synthesis of the key chiral aldehyde intermediate and the final cyclization to (-)-PNU-286607 is provided below.

Step 1: Synthesis of the Chiral Aldehyde Precursor

The synthesis of the chiral aldehyde precursor starts from commercially available materials and involves the introduction of the chiral (2R,6R)-2,6-dimethylmorpholine moiety.

-

Materials: (2R,6R)-2,6-Dimethylmorpholine, 2-fluoro-5-nitrobenzaldehyde, appropriate solvents and reagents for amine protection and deprotection, and subsequent aromatic nucleophilic substitution.

-

Procedure:

-

Protect the secondary amine of (2R,6R)-2,6-dimethylmorpholine using a suitable protecting group (e.g., Boc anhydride).

-

Perform an aromatic nucleophilic substitution reaction between the protected morpholine and 2-fluoro-5-nitrobenzaldehyde to yield the aldehyde precursor.

-

Deprotect the morpholine nitrogen to yield the final chiral aldehyde precursor.

-

Step 2: Asymmetric Cyclization to (-)-PNU-286607

The final step is a one-pot reaction where the chiral aldehyde and barbituric acid are heated to induce the key[1][2]-hydride shift and cyclization cascade.

-

Materials: Chiral aldehyde precursor from Step 1, barbituric acid, n-butanol.

-

Procedure:

-

Dissolve the chiral aldehyde precursor and barbituric acid in n-butanol.

-

Heat the mixture to reflux (approximately 117 °C) for 24 hours.

-

Cool the reaction mixture and isolate the crude product.

-

Purify the crude product by chromatography to yield (-)-PNU-286607 as a solid.

-

Quantitative Data for (-)-PNU-286607 Synthesis

| Parameter | Value |

| Yield | 74% |

| Enantiomeric Ratio (er) | >99:1 |

Mechanism of Action of PNU-286607

PNU-286607 exerts its antibacterial effect by inhibiting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. PNU-286607 stabilizes the covalent complex between the enzyme and cleaved DNA, leading to lethal double-strand breaks in the bacterial chromosome.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase by PNU-286607

References

PNU-288034: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-288034 is a compound of significant interest in the field of cognitive enhancement research, primarily due to its structural similarity to known selective α7 nicotinic acetylcholine receptor (nAChR) agonists. The α7 nAChR is a well-validated target for pro-cognitive drug development, implicated in various aspects of learning, memory, and attention. This technical guide provides a comprehensive overview of the core information available on PNU-288034 and its close analogue, PNU-282987, to support ongoing and future research endeavors. It consolidates quantitative data, details established experimental protocols, and visualizes key signaling pathways and experimental workflows. While direct quantitative data on the cognitive-enhancing properties of PNU-288034 are limited in publicly accessible literature, the extensive research on the closely related compound PNU-282987 provides a strong foundation for its investigation as a potential cognitive enhancer.

Introduction

The quest for effective cognitive enhancers is driven by the significant unmet medical needs in treating cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease, as well as psychiatric conditions such as schizophrenia.[1] The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target due to its high expression in brain regions critical for cognition, such as the hippocampus and cortex, and its role in modulating key neurotransmitter systems.[2] Agonists of the α7 nAChR have demonstrated pro-cognitive effects in a variety of preclinical models.[2][3]

PNU-288034, initially investigated as an oxazolidinone antibiotic, shares a close structural resemblance to PNU-282987, a potent and highly selective α7 nAChR agonist. This structural relationship suggests that PNU-288034 may also exhibit activity at the α7 nAChR and, consequently, possess cognitive-enhancing properties. This guide synthesizes the available technical information to facilitate the exploration of PNU-288034 in cognitive enhancement research.

Quantitative Data

Table 1: In Vitro Pharmacology of PNU-282987

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 26 nM | α7 nAChR | [4] |

| Functional Activity (IC50) | ≥ 60 μM | α1β1γδ and α3β4 nAChRs | [4] |

| Functional Activity (Ki) | 930 nM | 5-HT3 receptors | [4] |

| ERK Phosphorylation (EC50) | 47 to 80 nM | PC12 cells (in presence of PNU-120596) | [5] |

Table 2: Preclinical Pharmacokinetics of PNU-288034 (as an antibiotic)

| Species | Route | Tmax (h) | Oral Bioavailability (%) |

| Mouse | Oral | 0.17 - 0.5 | 73 - 96 |

| Rat | Oral | 0.17 - 0.5 | 73 - 96 |

| Dog | Oral | 0.17 - 0.5 | 73 - 96 |

It is important to note that the pharmacokinetic profile of a compound can vary depending on the formulation and the physiological state of the animal. Central nervous system (CNS) penetration is a critical factor for cognitive enhancers, and specific studies are needed to determine the brain-to-plasma concentration ratio of PNU-288034.[6][7][8][9][10]

Mechanism of Action and Signaling Pathways

The putative mechanism of action for PNU-288034 as a cognitive enhancer is through the activation of α7 nAChRs. Activation of these receptors by agonists like PNU-282987 has been shown to trigger downstream signaling cascades crucial for synaptic plasticity and neuronal survival.

Key Signaling Pathways

-

PI3K/Akt Pathway: Activation of α7 nAChRs can lead to the phosphorylation and activation of Akt through the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is critically involved in cell survival, proliferation, and synaptic plasticity.

-

ERK/MAPK Pathway: The Extracellular signal-regulated kinase (ERK) pathway, part of the Mitogen-activated protein kinase (MAPK) cascade, is another key downstream target. α7 nAChR activation can induce ERK1/2 phosphorylation, a process implicated in learning and memory.[2][5]

-

CaM-CaMKII-CREB Pathway: Activation of α7 nAChRs, which are highly permeable to calcium ions (Ca2+), leads to an influx of Ca2+. This can activate Calmodulin (CaM) and subsequently Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in long-term memory formation.[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of PNU-288034 for cognitive enhancement.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of PNU-288034 for the α7 nAChR.

-

Materials:

-

Cell membranes prepared from cells stably expressing human α7 nAChRs (e.g., GH4C1 cells).

-

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.

-

PNU-288034 stock solution.

-

Non-specific binding control (e.g., high concentration of a known α7 nAChR ligand like nicotine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of PNU-288034 in the binding buffer.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a competing ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

-

Objective: To determine the functional potency (EC50) and efficacy of PNU-288034 at the α7 nAChR.

-

Materials:

-

Cells expressing α7 nAChRs (e.g., Xenopus oocytes or mammalian cell lines like HEK293).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Internal pipette solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP).

-

External bath solution (e.g., artificial cerebrospinal fluid or a saline solution).

-

PNU-288034 solutions of varying concentrations.

-

-

Procedure:

-

Prepare cells for recording.

-

Pull patch pipettes to a resistance of 3-5 MΩ.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply increasing concentrations of PNU-288034 to the cell using a perfusion system.

-

Record the inward currents evoked by PNU-288034.

-

Wash out the drug between applications to allow for receptor recovery.

-

Construct a concentration-response curve and fit the data to a sigmoidal dose-response equation to determine the EC50 and maximum response.

-

-

Objective: To measure intracellular calcium influx mediated by α7 nAChR activation.

-

Materials:

-

Cells expressing α7 nAChRs.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Fluorescence microscope or a plate reader with fluorescence detection capabilities.

-

PNU-288034 solutions.

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Apply PNU-288034 to the cells.

-

Record the change in fluorescence intensity over time.

-

Analyze the data to determine the magnitude and kinetics of the calcium response.

-

In Vivo Behavioral Assays

-

Objective: To assess short-term recognition memory.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow the animal to explore the empty arena for a set period on consecutive days.

-

Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a specific duration.

-

Inter-trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour).

-

Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore.

-

Data Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 0) indicates intact recognition memory. The effect of PNU-288034 would be assessed by administering the compound before the training or testing phase and comparing the discrimination index to a vehicle-treated control group.

-

-

Objective: To assess spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting locations and must find the hidden platform. The latency to find the platform and the path length are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant (where the platform was located) is measured.

-

Data Analysis: A decrease in escape latency and path length across acquisition trials indicates learning. A preference for the target quadrant in the probe trial indicates spatial memory. PNU-288034 would be administered before each training session to assess its effect on learning and before the probe trial to assess its effect on memory retrieval.

-

Visualization of Workflows

Conclusion

PNU-288034 presents an intriguing candidate for cognitive enhancement research due to its structural similarity to the well-characterized α7 nAChR agonist, PNU-282987. While direct evidence for its pro-cognitive effects is currently sparse in the public domain, the established role of α7 nAChR activation in cognitive processes provides a strong rationale for its investigation. This technical guide offers a foundational resource for researchers by consolidating relevant quantitative data from its close analog, detailing essential experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. Further research is warranted to directly characterize the pharmacological profile of PNU-288034 at the α7 nAChR and to evaluate its efficacy in preclinical models of cognitive impairment. Such studies will be crucial in determining its potential as a novel therapeutic agent for cognitive disorders.

References

- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms [frontiersin.org]

- 4. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 5. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. people.ucsc.edu [people.ucsc.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]

- 10. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

PNU-288034 and its Role in Schizophrenia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms, including cognitive deficits and negative symptoms, which are poorly addressed by current antipsychotic medications. The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target to address these unmet needs. This technical guide provides an in-depth overview of PNU-288034, a selective α7 nAChR agonist, and its role in preclinical schizophrenia research. While the clinical development of PNU-288034 was discontinued in early stages, understanding its mechanism of action and the experimental framework used for its evaluation provides valuable insights for the ongoing development of novel therapeutics targeting the α7 nAChR for the treatment of schizophrenia. This document details the preclinical pharmacokinetic profile of PNU-288034, outlines common experimental protocols for evaluating α7 nAChR agonists in animal models of schizophrenia, and describes the key signaling pathways implicated in their therapeutic effects.

Introduction: The α7 Nicotinic Acetylcholine Receptor in Schizophrenia

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex.[1] A significant body of evidence points to a deficit in α7 nAChR function in individuals with schizophrenia.[2] This "hypofunction" is linked to core symptoms of the disorder, particularly deficits in sensory gating (the ability to filter out irrelevant stimuli) and cognitive impairments.[3][4] Consequently, agonists that selectively activate the α7 nAChR have been a major focus of drug discovery efforts to develop novel treatments for the cognitive and negative symptoms of schizophrenia.[5]

PNU-288034 was developed as a selective agonist for the α7 nAChR. Although its progression to later-stage clinical trials was halted, preclinical data generated for this and similar compounds have been instrumental in validating the α7 nAChR as a therapeutic target.

PNU-288034: Pharmacological Profile

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for determining dose- and time-dependent effects in efficacy studies. The following table summarizes the available pharmacokinetic parameters of PNU-288034 in various preclinical species.

| Parameter | Mouse | Rat | Dog | Monkey |

| Plasma Clearance (mL/min/kg) | 32.9 | 18.9 | 5.58 | 6.55 |

| Volume of Distribution (Vss; L/kg) | 1.36 | 0.57-1.3 | 0.57-1.3 | 0.57-1.3 |

| Mean Residence Time (MRT; h) | 0.69 | - | - | - |

| Tmax (oral; h) | 0.17 | 0.5 | 0.5 | - |

| Oral Bioavailability (F; %) | 73 | 96 | 85 | - |

| Urine Recovery (% of unchanged compound) | - | >73 | >73 | 42 |

Data compiled from publicly available pharmacokinetic studies.[7][8]

Experimental Protocols in Preclinical Schizophrenia Models

The therapeutic potential of α7 nAChR agonists like PNU-288034 is evaluated in animal models that recapitulate specific endophenotypes of schizophrenia. Below are detailed methodologies for key behavioral and electrophysiological assays.

Auditory Sensory Gating (P50 Suppression)

Auditory sensory gating deficits, measured by the suppression of the P50 event-related potential to a repeated auditory stimulus, are a well-established endophenotype in schizophrenia.[3]

Experimental Workflow:

Methodology:

-

Animal Preparation: Male rats are anesthetized and placed in a stereotaxic frame. Recording electrodes are implanted in the CA3 region of the hippocampus.

-

Drug Administration: PNU-288034 or vehicle is administered, typically via subcutaneous or intraperitoneal injection, at a specified time before the recording session.

-

Auditory Stimulation: A paired-click paradigm is used, consisting of two identical auditory clicks (S1 and S2) separated by a 500 ms inter-stimulus interval.

-

Data Acquisition: Evoked potentials are recorded, and the amplitude of the P50 wave for both S1 and S2 is measured.

-

Data Analysis: The ratio of the S2 to S1 amplitude is calculated. A ratio closer to 1 indicates a deficit in sensory gating. The effect of PNU-288034 is assessed by its ability to reduce this ratio compared to the vehicle-treated group.

Novel Object Recognition (NOR) Task

The NOR task is used to assess recognition memory, a cognitive domain often impaired in schizophrenia.[9]

Experimental Workflow:

Methodology:

-

Habituation: On the first day, the animal is allowed to freely explore an empty open-field arena to acclimate to the environment.

-

Training (Familiarization Phase): On the second day, the animal is placed back in the arena, which now contains two identical objects. The time the animal spends actively exploring each object is recorded.

-

Testing (Test Phase): After a retention interval (e.g., 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. The effect of PNU-288034, administered before the training or testing phase, is evaluated by its ability to improve the DI in a schizophrenia animal model (e.g., rats treated with PCP or MK-801) compared to a vehicle-treated control group.

Amphetamine-Induced Hyperlocomotion

This model is used to assess potential antipsychotic properties, as hyperactivity induced by dopamine agonists like amphetamine is considered to model the positive symptoms of schizophrenia.[10]

Experimental Workflow:

Methodology:

-

Habituation: Animals are placed in an open-field arena for a period to allow for acclimation.

-

Drug Administration: PNU-288034 or a vehicle is administered at a specific time before the administration of amphetamine.

-

Induction of Hyperactivity: Amphetamine is administered to induce hyperlocomotor activity.

-

Data Acquisition: Locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, is recorded using an automated activity monitoring system.

-

Data Analysis: The locomotor activity of the group treated with PNU-288034 and amphetamine is compared to the group treated with vehicle and amphetamine. A significant reduction in amphetamine-induced hyperactivity by PNU-288034 would suggest potential antipsychotic-like effects.

Signaling Pathways Modulated by α7 nAChR Activation

The therapeutic effects of α7 nAChR agonists are mediated by the modulation of several intracellular signaling cascades. Activation of the α7 nAChR, a calcium-permeable ion channel, leads to an influx of Ca2+, which acts as a second messenger to trigger downstream pathways crucial for synaptic plasticity, neuroprotection, and inflammation.

References

- 1. [Role of JAK2/STAT3 signaling pathway in microglia activation after hypoxic-ischemic brain damage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reasons for clinical trial termination: enrollment issues among top factor [pharmaceutical-technology.com]

- 3. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Janus Kinase Inhibition Ameliorates Ischemic Stroke Injury and Neuroinflammation Through Reducing NLRP3 Inflammasome Activation via JAK2/STAT3 Pathway Inhibition [frontiersin.org]

- 5. JAK/STAT3 pathway is activated in spinal cord microglia after peripheral nerve injury and contributes to neuropathic pain development in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Novel α7β2-Nicotinic Acetylcholine Receptor Subtype Is Expressed in Mouse and Human Basal Forebrain: Biochemical and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PNU-288034 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-288034 is an oxazolidinone antibiotic. Although its clinical development was halted during Phase I trials due to insufficient exposure, its unique properties and the general class of oxazolidinones continue to be of interest for infectious disease research. These application notes provide a summary of available pharmacokinetic data and representative protocols for conducting in vivo studies to evaluate the efficacy and pharmacokinetics of PNU-288034 in rodent models.

Mechanism of Action

PNU-288034, as an oxazolidinone, inhibits bacterial protein synthesis. This class of antibiotics binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.[1][2][3][4] This mechanism is distinct from many other classes of protein synthesis inhibitors, which often target the elongation phase.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of PNU-288034 in various preclinical species and humans. This data is essential for designing in vivo experiments, particularly for dose selection and determining sampling time points.

Table 1: Pharmacokinetic Parameters of PNU-288034 in Preclinical Models

| Species | Route | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vss; L/kg) | Tmax (h) | Oral Bioavailability (%) |

| Mouse | IV | 32.9 | 1.36 | - | - |

| Mouse | Oral | - | - | 0.17 | 96 |

| Rat | IV | 18.9 | 0.57 | - | - |

| Rat | Oral | - | - | 0.5 | 73 |

| Dog | IV | 5.58 | 1.3 | - | - |

| Dog | Oral | - | - | 0.5 | 80 |

| Monkey | IV | 6.55 | - | - | - |

Data sourced from ResearchGate.[5]

Table 2: Human Pharmacokinetic Parameters of PNU-288034 After Single Oral Doses

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Renal Clearance (mL/min) |

| 100 | 1.4 ± 0.4 | 2.0 ± 0.9 | 5.9 ± 1.1 | 530 ± 130 |

| 250 | 3.5 ± 0.7 | 2.0 ± 0.9 | 15.6 ± 2.4 | 480 ± 80 |

| 500 | 6.8 ± 1.5 | 2.0 ± 0.9 | 31.9 ± 6.2 | 450 ± 90 |

| 1000 | 12.5 ± 2.8 | 2.0 ± 0.9 | 63.8 ± 12.8 | 390 ± 80 |

Values are presented as mean ± S.D. Data sourced from ResearchGate.[6]

Experimental Protocols

The following are generalized protocols for in vivo pharmacokinetic and efficacy studies of PNU-288034 in a murine model. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Murine Pharmacokinetic Study

This protocol outlines the determination of key pharmacokinetic parameters of PNU-288034 in mice.

1. Animal Model:

-

Species: CD-1 or BALB/c mice, 6-8 weeks old.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

-

Acclimatization: Allow at least one week for acclimatization before the experiment.

2. Dosing:

-

Dose Formulation: Prepare PNU-288034 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be sonicated to ensure a uniform suspension.

-

Dose Administration:

-

Oral (PO): Administer a single dose via oral gavage.

-

Intravenous (IV): Administer a single dose via tail vein injection.

-

-

Dose Volume: Typically 10 mL/kg for oral administration and 5 mL/kg for intravenous administration.

3. Blood Sampling:

-

Time Points: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Collection Method: Collect blood (approximately 50-100 µL) via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Terminal Bleed: A terminal blood sample can be collected via cardiac puncture under anesthesia.

4. Sample Processing and Analysis:

-

Plasma Separation: Centrifuge the blood samples to separate plasma.

-

Storage: Store plasma samples at -80°C until analysis.

-

Quantification: Determine the concentration of PNU-288034 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, half-life, and bioavailability) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Murine Thigh Infection Efficacy Model

This protocol is a common model for evaluating the in vivo efficacy of antibiotics against bacterial infections.

1. Animal Model and Preparation:

-

Species: Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide treatment) to establish a robust infection.

-

Induction of Neutropenia: Administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

2. Bacterial Strain and Inoculum Preparation:

-